molecular formula C14H20ClN3 B11854227 3-(((Piperidin-4-ylmethyl)amino)methyl)benzonitrile hydrochloride

3-(((Piperidin-4-ylmethyl)amino)methyl)benzonitrile hydrochloride

Cat. No.: B11854227
M. Wt: 265.78 g/mol
InChI Key: FYNRPCDXIPBACH-UHFFFAOYSA-N
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Description

3-(((Piperidin-4-ylmethyl)amino)methyl)benzonitrile hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((Piperidin-4-ylmethyl)amino)methyl)benzonitrile hydrochloride typically involves the reaction of piperidine derivatives with benzonitrile compounds. One common method involves the reaction of piperidine with benzyl chloride to form the intermediate, which is then reacted with benzonitrile under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial production to reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(((Piperidin-4-ylmethyl)amino)methyl)benzonitrile hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine moiety can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while reduction reactions may produce simpler, reduced forms of the compound.

Scientific Research Applications

3-(((Piperidin-4-ylmethyl)amino)methyl)benzonitrile hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 3-(((Piperidin-4-ylmethyl)amino)methyl)benzonitrile hydrochloride involves its interaction with specific molecular targets in biological systems. The piperidine moiety is known to interact with various receptors and enzymes, modulating their activity. The compound may also affect cellular signaling pathways, leading to changes in cellular functions. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((Piperidin-3-ylmethyl)amino)methyl)benzonitrile hydrochloride
  • 2-(((Piperidin-4-ylmethyl)amino)methyl)benzonitrile hydrochloride
  • 3-(((Piperidin-4-ylmethyl)amino)methyl)benzamide hydrochloride

Uniqueness

3-(((Piperidin-4-ylmethyl)amino)methyl)benzonitrile hydrochloride is unique due to its specific substitution pattern on the benzonitrile ring and the presence of the piperidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds.

Properties

Molecular Formula

C14H20ClN3

Molecular Weight

265.78 g/mol

IUPAC Name

3-[(piperidin-4-ylmethylamino)methyl]benzonitrile;hydrochloride

InChI

InChI=1S/C14H19N3.ClH/c15-9-13-2-1-3-14(8-13)11-17-10-12-4-6-16-7-5-12;/h1-3,8,12,16-17H,4-7,10-11H2;1H

InChI Key

FYNRPCDXIPBACH-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CNCC2=CC(=CC=C2)C#N.Cl

Origin of Product

United States

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